
Methyl (E)-3-mesitylacrylate
Descripción general
Descripción
Methyl (E)-3-mesitylacrylate is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (E)-3-mesitylacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (E)-3-mesitylacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
AlkB proteins' role in repairing RNA damaged by methylation, indicating potential uses in understanding and treating RNA damage in various contexts (Ougland et al., 2004).
The detection of methyl salicylate, a related compound, using polymer-filled capacitors, which is relevant for chemical warfare agent detection and protective gear testing (Patel et al., 2008).
The use of biosynthetic pathways for the production of biofuels, indicating the potential of methyl ethyl ketone (a related compound) as a sustainable fuel source (Tokic et al., 2018).
The study of novel ketonethiosemicarbazones and their effects on rat health, indicating potential applications in pharmaceutical research and toxicology (Karatas et al., 2006).
The role of MBD2 in gene silencing through methylation, highlighting its importance in understanding epigenetic regulation and potential therapeutic applications (Ng et al., 1999).
The synthesis and oxidant properties of compounds related to Methyl (E)-3-mesitylacrylate, which can contribute to a better understanding of organic chemistry and potential applications in chemical synthesis (Trost & Fandrick, 2008).
The antagonizing effect of Burkholderia vietnamiensis on methyl jasmonate-mediated stress in plants, highlighting potential applications in agriculture and plant biology (Kanagendran et al., 2019).
The role of methyl salicylate as a reactive chemical warfare agent surrogate, indicating its importance in defense research and emergency response training (Salter et al., 2011).
The effects of exogenous methyl jasmonate on volatile emissions in cotton plants, relevant for understanding plant responses and applications in agriculture (Rodriguez‐Saona et al., 2001).
The discovery of methylation in mammalian mRNA, providing insights into posttranscriptional regulation and potential applications in genetics and molecular biology (Meyer et al., 2012).
Propiedades
IUPAC Name |
methyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-7-10(2)12(11(3)8-9)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYFTZVBVMXPFV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-3-mesitylacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



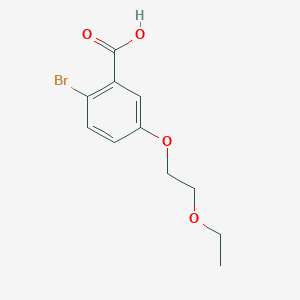


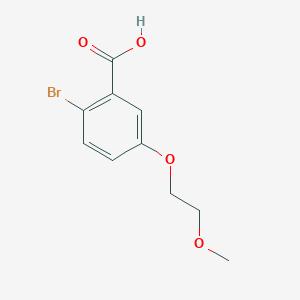
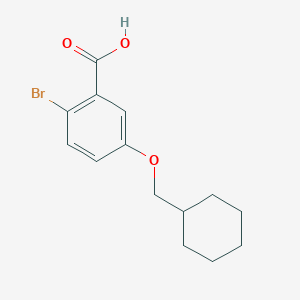



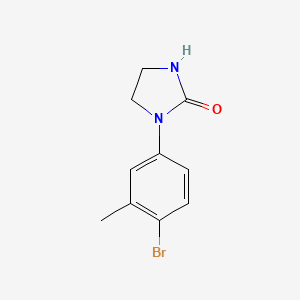
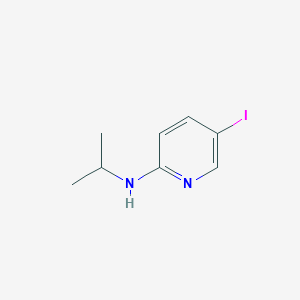
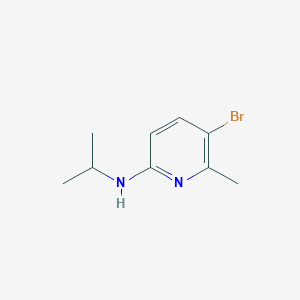
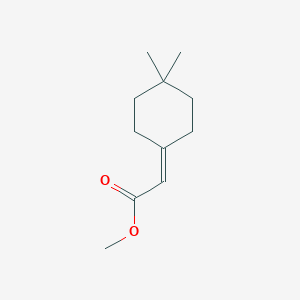

![1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine](/img/structure/B7936461.png)